[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-1,2,4-triazole in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the triazoloquinazoline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for the selective detection of Fe³⁺ ions.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can be compared with other triazoloquinazoline derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties as CDK2 inhibitors.
Thiazoloquinazoline: Exhibits significant antifungal and antioxidant activities.
Triazolophthalazine: Potent inhibitors of the PCAF bromodomain, showing potential anticancer activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one in its selective detection of Fe³⁺ ions and CDK2 inhibition .
Eigenschaften
CAS-Nummer |
95353-74-5 |
---|---|
Molekularformel |
C16H11ClN4O |
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H11ClN4O/c1-10-19-21-15(22)13-4-2-3-5-14(13)18-16(21)20(10)12-8-6-11(17)7-9-12/h2-9H,1H3 |
InChI-Schlüssel |
HZBYULVNSFVFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.